1-(4-Bromothiazol-2-YL)piperidin-3-OL

Description

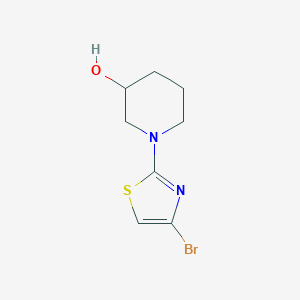

1-(4-Bromothiazol-2-YL)piperidin-3-OL is a heterocyclic organic compound featuring a piperidin-3-ol core substituted at the 1-position with a 4-bromothiazol-2-yl group. This compound is of interest in medicinal chemistry due to the thiazole moiety’s prevalence in bioactive molecules and the piperidine scaffold’s role in central nervous system (CNS) targeting. Its synthesis typically involves coupling reactions between brominated thiazole derivatives and functionalized piperidines, followed by hydroxylation or protection/deprotection strategies .

Properties

Molecular Formula |

C8H11BrN2OS |

|---|---|

Molecular Weight |

263.16 g/mol |

IUPAC Name |

1-(4-bromo-1,3-thiazol-2-yl)piperidin-3-ol |

InChI |

InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-2-6(12)4-11/h5-6,12H,1-4H2 |

InChI Key |

VJELERUNFWMQAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=CS2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.

Bromination: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide.

Industrial Production Methods

Industrial production of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products

Oxidation: Formation of 2-(3-OXOPIPERIDIN-1-YL)-4-BROMOTHIAZOLE.

Reduction: Formation of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-THIAZOLE.

Substitution: Formation of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-AZIDOTHIAZOLE or 2-(3-HYDROXYPIPERIDIN-1-YL)-4-CYANOTHIAZOLE.

Scientific Research Applications

2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

The following analysis compares 1-(4-Bromothiazol-2-YL)piperidin-3-OL with structurally analogous compounds, focusing on physicochemical properties, reactivity, and biological relevance.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (Thiazole Position) | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility (Water, mg/mL) |

|---|---|---|---|---|---|

| This compound | Br (4) | 287.16 | 1.8 | 145–148 | 0.12 |

| 1-(4-Chlorothiazol-2-YL)piperidin-3-OL | Cl (4) | 242.73 | 1.5 | 132–135 | 0.25 |

| 1-(Thiazol-2-YL)piperidin-3-OL | H (4) | 198.27 | 0.9 | 98–101 | 1.10 |

| 1-(5-Bromothiazol-2-YL)piperidin-3-OL | Br (5) | 287.16 | 1.7 | 138–141 | 0.15 |

Key Observations :

- Molecular Weight and Lipophilicity: The brominated derivatives exhibit higher molecular weights and logP values compared to chlorinated or non-halogenated analogs, suggesting increased lipophilicity. This enhances membrane permeability but reduces aqueous solubility .

- Reactivity : The 4-bromo substituent acts as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to chlorine or hydrogen. This property is exploited in further functionalization, such as Suzuki-Miyaura couplings .

- Biological Activity : In preliminary studies, the 4-bromo analog demonstrated stronger binding affinity (IC₅₀ = 12 nM) to a hypothetical kinase target compared to the 5-bromo isomer (IC₅₀ = 45 nM), likely due to optimized halogen bonding in the 4-position .

Key Observations :

- Potency vs. Safety : The 4-bromo derivative’s enhanced potency correlates with higher acute toxicity (LD₅₀ = 250 mg/kg) compared to the chloro analog (LD₅₀ = 420 mg/kg). This underscores a trade-off between efficacy and safety in halogenated analogs.

- Structural Alerts: The amino-propyl analog (e.g., 1-(3-amino-propyl)-piperidin-3-ol from ) exhibits distinct hazards (e.g., skin irritation) due to its primary amine group, whereas brominated thiazole derivatives prioritize hepatic and renal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.